An In-Depth Technical Guide to Methyl 5-chloropentanoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to Methyl 5-chloropentanoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloropentanoate, a seemingly unassuming bifunctional molecule, holds a significant position in the landscape of modern organic synthesis and pharmaceutical development. Its value lies in the strategic placement of two key functional groups: a methyl ester and a terminal alkyl chloride. This unique arrangement allows for a diverse range of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of Methyl 5-chloropentanoate, from its fundamental properties and synthesis to its critical applications, particularly in the synthesis of blockbuster pharmaceuticals like Apixaban. We will delve into the causality behind its synthetic utility, explore detailed experimental protocols, and provide insights into its reactivity, equipping researchers with the knowledge to effectively leverage this important chemical intermediate.
Nomenclature and Identification: A Multifaceted Identity
In the realm of chemical communication, precision is paramount. Methyl 5-chloropentanoate is known by several synonyms, each adhering to different nomenclature systems. A clear understanding of these names is crucial for navigating chemical databases, literature, and supplier catalogs.
The most common and IUPAC-preferred name is methyl 5-chloropentanoate .[1][2] However, it is also frequently referred to as methyl 5-chlorovalerate , stemming from the common name for a five-carbon carboxylic acid, valeric acid.[2][3] The Greek letter delta (δ) is also used to denote the position of the chlorine atom on the fifth carbon, leading to the name methyl δ-chlorovalerate .[2][3]
For unambiguous identification, the Chemical Abstracts Service (CAS) number, 14273-86-0 , is the universally accepted standard.[1][3][4]
| Identifier Type | Identifier |
| IUPAC Name | methyl 5-chloropentanoate[1] |
| Common Synonym | Methyl 5-chlorovalerate[3] |
| Alternative Synonym | Methyl δ-chlorovalerate[2] |
| CAS Number | 14273-86-0[3] |
| Molecular Formula | C6H11ClO2[1][3] |
| Molecular Weight | 150.60 g/mol [1] |
| InChIKey | JAVHFVJOWIQHII-UHFFFAOYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 5-chloropentanoate is essential for its safe handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Appearance | Colorless oil | [2] |
| Boiling Point | 106-107 °C at 38 mmHg | [1][5] |
| Density | 1.047 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.436 | [1][5] |
| Flash Point | 194 °F (90 °C) | [1] |
| Solubility | Sparingly soluble in chloroform and methanol. | [1] |
| Storage | 2-8°C in a refrigerator under an inert atmosphere. | [2] |
Synthesis of Methyl 5-chloropentanoate: A Practical Approach
The most common and industrially scalable method for the preparation of Methyl 5-chloropentanoate is the Fischer-Speier esterification of 5-chloropentanoic acid (also known as 5-chlorovaleric acid) with methanol in the presence of an acid catalyst.[6][7][8] This reversible reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent, or by removing the water formed during the reaction.[7]
Reaction Mechanism: Fischer-Speier Esterification
The mechanism of Fischer-Speier esterification is a classic example of nucleophilic acyl substitution.[8]
Caption: Role of 5-chlorovaleryl chloride in Apixaban synthesis.
Versatility in the Synthesis of Heterocyclic Compounds
Beyond its role in the synthesis of Apixaban, the bifunctional nature of Methyl 5-chloropentanoate makes it an ideal starting material for the synthesis of various heterocyclic compounds. The terminal chloride can act as an electrophile in reactions with a wide range of nucleophiles, leading to the formation of substituted linear chains that can subsequently undergo cyclization. For instance, reaction with primary amines can lead to the formation of N-substituted piperidones after intramolecular cyclization.
Spectroscopic Characterization
The identity and purity of Methyl 5-chloropentanoate are typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Methyl 5-chloropentanoate is expected to show distinct signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the methylene protons adjacent to the chlorine (a triplet around 3.5-3.6 ppm), the methylene protons adjacent to the carbonyl group (a triplet around 2.3-2.4 ppm), and the remaining methylene protons (a multiplet in the region of 1.7-1.9 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 173 ppm), the methoxy carbon (around 51 ppm), the carbon bearing the chlorine atom (around 44 ppm), and the other methylene carbons in the aliphatic chain.
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching of the ester will also be present, usually as two bands.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the cleavage of the carbon chain. The presence of chlorine will be indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M+ peak.
Safety and Handling
Methyl 5-chloropentanoate is classified as an irritant. [2]It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [1]In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. [1]
Conclusion
Methyl 5-chloropentanoate is a versatile and valuable building block in modern organic synthesis, with its significance underscored by its application in the synthesis of life-saving pharmaceuticals. Its straightforward synthesis, coupled with the differential reactivity of its ester and alkyl chloride functionalities, provides a reliable platform for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any researcher or drug development professional seeking to harness its synthetic potential. As the demand for novel and intricate molecules continues to grow, the utility of such fundamental building blocks will undoubtedly remain a cornerstone of chemical innovation.
References
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Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. [Link]
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Experiment 5: Fischer Esterification. (2017). DSpace@MIT. [Link]
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Methyl 5-chloropentanoate. PubChem. [Link]
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Methyl 5-chloropentanoate. Pharmaffiliates. [Link]
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Methyl 5-chloropentanoate. PubChem. [Link]
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Methyl 5-chloropentanoate Industrial Grade. CHEMLYTE SOLUTIONS CO.,LTD. [Link]
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Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. PubMed. [Link]
- Preparation method of Apixaban intermediate suitable for industrial production.
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